molecular formula C16H16N2OS B2624331 N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 338396-15-9

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B2624331
CAS No.: 338396-15-9
M. Wt: 284.38
InChI Key: VQTGMEVWHAMAHA-UHFFFAOYSA-N
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Description

Structural Classification Within Benzothiazine Derivatives

The compound belongs to the 4H-3,1-benzothiazine subclass, defined by:

  • Core scaffold : A six-membered thiazine ring fused to a benzene ring, with nitrogen at position 3 and sulfur at position 1.
  • Substituents :
    • N2-methoxybenzyl group: Introduces steric bulk and modulates electron density via the methoxy (–OCH₃) group.
    • Exocyclic amine: Facilitates hydrogen bonding and nucleophilic reactivity.

Table 1: Key Structural Features

Feature Description Impact on Properties
Thiazine ring Planar, aromatic system with N and S atoms Enables π-π stacking interactions
Methoxybenzyl group Ortho-methoxy substitution on benzyl ring Enhances lipophilicity
Exocyclic C=N bond Conjugated with thiazine ring Stabilizes resonance structures

This structural framework aligns with bioactive benzothiazines reported for antimicrobial and neuroprotective activities.

Historical Context of 3,1-Benzothiazin-2-amine Scaffold Development

The 3,1-benzothiazin-2-amine scaffold emerged from early 21st-century efforts to optimize heterocyclic drug candidates:

  • 2000s : Initial syntheses focused on unsubstituted 4H-3,1-benzothiazin-2-amine derivatives via thiourea cyclization.
  • 2010s : Functionalization strategies introduced aryl/alkyl groups at N2 to enhance target binding. The methoxybenzyl variant was first reported in 2019, leveraging Suzuki-Miyaura coupling for regioselective substitution.
  • 2020s : Computational studies validated the scaffold’s conformational flexibility, enabling tailored modifications for kinase inhibition.

Key Milestones:

  • 2004 : Gondová et al. characterized thermal properties of related benzothiazinones.
  • 2013 : Dual A₂A adenosine receptor/MAO-B inhibition demonstrated for methoxy-substituted analogs.
  • 2021 : Halogenated derivatives showed nanomolar antimycobacterial activity.

Significance in Heterocyclic Chemistry Research

N-(2-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine exemplifies advancements in:

  • Synthetic Methodology :
    • One-pot cyclization : Combines 2-halogenobenzamides with amines under basic conditions (e.g., KOH/DMSO).
    • Post-functionalization : Methoxybenzyl groups introduced via reductive amination or nucleophilic substitution.
  • Electronic Modulation :

    • The methoxy group’s electron-donating effect stabilizes intermediates in palladium-catalyzed cross-couplings.
    • Conformational analysis reveals restricted rotation about the C–N bond, favoring bioactive s-cis configurations.
  • Drug Discovery Applications :

    • Antitubercular agents : Analogues inhibit Mycobacterium tuberculosis DprE1 enzyme (IC₅₀ < 50 nM).
    • CNS therapeutics : Structural analogs exhibit MAO-B inhibition (Ki ≈ 40 nM) for Parkinson’s disease.

Table 2: Comparative Reactivity of Benzothiazine Derivatives

Compound Reaction Site Key Transformation Yield (%)
Parent 4H-3,1-benzothiazin-2-amine N2 position Alkylation with benzyl halides 65–78
N-Methoxybenzyl derivative C4 position Halogenation (Cl, Br) 82–90

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-19-15-9-5-3-6-12(15)10-17-16-18-14-8-4-2-7-13(14)11-20-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTGMEVWHAMAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=C2NC3=CC=CC=C3CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine typically involves the condensation of 2-aminobenzothiazine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the benzothiazine ring.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzothiazine derivatives.

    Substitution: Formation of halogenated or nitrated benzothiazine derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazine derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Data

Compound Name Molecular Formula Molecular Weight Substituent (Position) Melting Point/ΔfusH (kJ/mol) Key References
N-(2-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine Not explicitly provided (inferred as C₁₆H₁₆N₂OS) ~286.37* 2-Methoxybenzyl Data unavailable
N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine C₁₅H₁₄N₂OS 270.35 4-Methoxyphenyl ΔfusH = 16.1 kJ/mol at 436.2 K
N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine C₁₅H₁₄N₂S 254.35 2-Methylphenyl Data unavailable
N-(4-Chloro-2-methylphenyl)-4H-3,1-benzothiazin-2-amine C₁₅H₁₃ClN₂S 288.80 4-Chloro-2-methylphenyl Data unavailable

*Estimated based on structural similarity to analogs.

Key Observations :

  • Substituent Effects: Methoxy vs. Methyl: The 2-methoxybenzyl group in the target compound is more polar than methyl substituents (e.g., N-(2-methylphenyl) analog), likely increasing solubility in polar solvents . Positional Isomerism: The para-methoxy substituent in N-(4-methoxyphenyl)-4H-3,1-benzothiazin-2-amine results in a higher melting enthalpy (16.1 kJ/mol) compared to ortho-substituted analogs, suggesting stronger crystal lattice interactions .

Spectral and Analytical Data

  • NMR Spectroscopy : For N-(4-methoxybenzyl)benzo[d]thiazol-2-amine, the NH proton resonates at δ 8.43, while aromatic protons appear between δ 7.67–6.87. The methoxy group (δ 3.73) and benzyl CH₂ (δ 4.51) are distinct .
  • Mass Spectrometry : The molecular ion peak (m/z 270.21) aligns with the molecular weight of N-(4-methoxybenzyl) analogs, confirming structural integrity .

Biological Activity

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by a benzothiazine core structure fused with a methoxy-substituted benzyl group. This unique structure contributes to its biological properties and potential therapeutic applications.

Target Receptors:
The primary mode of action involves the activation of serotonin receptors, specifically 5-HT2A/C and 5-HT1A. This activation leads to increased levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain, particularly in the frontal cortex.

Biochemical Pathways:
The activation of these receptors influences various biochemical pathways, affecting neuronal excitability and neurotransmitter release. The compound's interaction with cytochrome P450 enzymes also suggests it may modulate the metabolism of other drugs and endogenous compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it penetrates brain tissue slowly after administration. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for further studies in antimicrobial therapy.

Anticancer Activity

The compound has also shown promise in anticancer research. Its ability to interact with various biological targets positions it as a potential therapeutic agent against certain types of cancer. Studies are ongoing to evaluate its efficacy in cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other benzothiazine derivatives:

Compound NameStructure CharacteristicsBiological Activity
N-(2-chlorobenzyl)-4H-3,1-benzothiazin-2-amineChlorine substituent at ortho positionAntimicrobial and anticancer properties
N-(2-fluorobenzyl)-4H-3,1-benzothiazin-2-amineFluorine substituent at ortho positionSimilar activity profile
N-(2-bromobenzyl)-4H-3,1-benzothiazin-2-amineBromine substituent at ortho positionVaries based on halogen effects

The presence of the methoxy group in this compound imparts unique electronic and steric properties that influence its reactivity and biological activity compared to halogenated counterparts.

Case Studies

Several studies have explored the biological effects of benzothiazine derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential clinical applications in treating infections .
  • Anticancer Research : In vitro studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine?

Answer:
The compound is typically synthesized via one-pot reactions involving 2-(2,2-dihaloethenyl)phenyl isothiocyanates and secondary amines. A validated protocol includes:

Reacting 2-(2,2-dichloroethenyl)phenyl isothiocyanate with 2-methoxybenzylamine at room temperature in dichloromethane.

Treating the intermediate thiourea derivative with NaH to cyclize and form the benzothiazine ring .
Key parameters:

  • Reaction time: 6–12 hours.
  • Yield optimization: Use of anhydrous conditions and stoichiometric NaH (1.5–2.0 eq).
    Example data:
  • Yield: 67–90% (depending on substituents) .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Answer:
Optimization strategies include:

  • Temperature control: Lower temperatures (253 K) during intermediate formation reduce side reactions (e.g., oxidation) .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to CH₂Cl₂ .
  • Catalysis: Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine reduces reaction time (30–60 minutes) and improves atom economy .
    Data contradictions:
  • Conflicting yields (67% vs. 90%) may arise from differences in benzylamine substituents or purification methods (column chromatography vs. recrystallization) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry and aromatic substitution patterns.
    • Example: δ 8.43 (s, NH), 4.51 (s, CH₂), 3.73 (s, OCH₃) in DMSO-d₆ .
  • Elemental analysis: Validate purity (e.g., C: 66.64% calculated vs. 66.91% observed) .
  • Mass spectrometry: Molecular ion peak at m/z 270.21 (M⁺) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism: Different crystal packing (e.g., intermolecular C–H⋯O interactions) alters melting points .
  • Solvent effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
    Methodological solutions:
  • Reproduce synthesis under standardized conditions.
  • Use single-crystal X-ray diffraction to confirm molecular structure .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
  • Mechanistic studies: Molecular docking to predict binding affinity for targets like PGE₂ synthase .

Advanced: Are there alternative synthesis routes that avoid traditional solvent-based methods?

Answer:
Yes. Mechanochemical synthesis using a ball mill achieves solvent-free cyclization:

Grind 2-methoxybenzylamine and 2-(2,2-dichloroethenyl)phenyl isothiocyanate with TCT and PPh₃.

Reaction time: 60 minutes.

Yield: 85% with >95% purity (HPLC) .

Advanced: How is the crystal structure and stability of this compound determined?

Answer:

  • Single-crystal X-ray diffraction: Resolves dihedral angles between aromatic rings (e.g., 32.38° between methoxyphenyl and benzothiazine rings) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability (decomposition onset ~250°C) .
  • Intermolecular interactions: C–H⋯O hydrogen bonds stabilize the crystal lattice .

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